molecular formula C6H4BrN3O B8190653 7-Bromo-oxazolo[5,4-b]pyridin-2-ylamine

7-Bromo-oxazolo[5,4-b]pyridin-2-ylamine

Cat. No.: B8190653
M. Wt: 214.02 g/mol
InChI Key: DZKZIAPEDZBXTC-UHFFFAOYSA-N
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Description

7-Bromo-oxazolo[5,4-b]pyridin-2-ylamine is a heterocyclic compound with the molecular formula C6H4BrN3O. It features a bromine atom attached to an oxazole ring fused with a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-oxazolo[5,4-b]pyridin-2-ylamine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a brominated precursor, which undergoes cyclization in the presence of a base and a suitable solvent. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-oxazolo[5,4-b]pyridin-2-ylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted oxazolo[5,4-b]pyridin-2-ylamine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

7-Bromo-oxazolo[5,4-b]pyridin-2-ylamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Bromo-oxazolo[5,4-b]pyridin-2-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the heterocyclic structure allow it to form strong interactions with these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets can vary depending on the specific application and the derivatives used .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-oxazolo[5,4-b]pyridin-2-ylamine
  • 1H-Pyrazolo[3,4-b]pyridines
  • Pyrrolopyrazine derivatives

Uniqueness

7-Bromo-oxazolo[5,4-b]pyridin-2-ylamine is unique due to its specific bromine substitution and the fusion of the oxazole and pyridine rings. This structure imparts distinct chemical properties and reactivity compared to other similar compounds. For instance, the presence of the bromine atom allows for selective substitution reactions, making it a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

7-bromo-[1,3]oxazolo[5,4-b]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3O/c7-3-1-2-9-5-4(3)10-6(8)11-5/h1-2H,(H2,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZKZIAPEDZBXTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1Br)N=C(O2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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